molecular formula C12H22N2O2 B11777443 tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B11777443
M. Wt: 226.32 g/mol
InChI Key: HDPKGQUGXVFATD-UHFFFAOYSA-N
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Description

tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic amine derivative with a 3-azabicyclo[3.1.0]hexane core modified by a tert-butyl carbamate group at position 3 and a 2-aminoethyl substituent at position 4. Its structural complexity and functional groups allow for diverse interactions in biological systems. Below, we compare this compound with structurally related analogs, focusing on substituent effects, synthesis, physicochemical properties, and biological activity.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-8(4-5-13)10(9)7-14/h8-10H,4-7,13H2,1-3H3

InChI Key

HDPKGQUGXVFATD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CCN

Origin of Product

United States

Preparation Methods

Amide Coupling with Carboxylic Acid Derivatives

A widely utilized method involves coupling tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate with carboxylic acids or activated esters. For instance, a 2020 study demonstrated the reaction of 4-[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl]amino-3-methoxybenzoic acid with the bicyclic amine using TBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM). This yielded the target compound at 81% efficiency after trituration with diethyl ether .

Key Reaction Parameters:

  • Reagents: TBTU, DIPEA, DCM

  • Temperature: Room temperature (RT)

  • Time: 1 hour

Sodium Azide-Mediated Tetrazole Formation

In a 2015 protocol, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate underwent cycloaddition with sodium azide and triethyl orthoformate in acetic acid under inert atmosphere. Heating at 100°C for 4 hours generated tert-butyl 6-(1H-tetrazol-1-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate in 50.3% yield . While this method primarily forms tetrazole derivatives, subsequent reduction or functionalization could access the aminoethyl group.

Reductive Amination of Aldehyde Intermediates

A 2022 study detailed the synthesis of related tert-butyl esters via reductive amination. tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate was reacted with ethylamine in the presence of sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane, yielding the aminoethyl derivative at 60% efficiency .

Optimized Conditions:

  • Reducing Agent: STAB (2.5 eq)

  • Solvent: 1,2-Dichloroethane

  • Temperature: RT

Protection/Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is critical for protecting the amine during synthesis. A 2020 protocol achieved Boc deprotection using 4M HCl in dioxane, followed by neutralization with aqueous sodium bicarbonate . Subsequent alkylation with 2-bromoethylamine introduced the aminoethyl side chain, though yields were moderate (~57% ) due to competing side reactions .

Comparative Analysis of Methods

The table below summarizes key synthetic routes, yields, and conditions:

Method Reagents/Conditions Yield Reference
Amide CouplingTBTU, DIPEA, DCM, RT81%
Tetrazole FormationNaN₃, AcOH, 100°C, 4h50.3%
Reductive AminationSTAB, 1,2-dichloroethane, RT60%
Boc Deprotection/AlkylationHCl/dioxane, 2-bromoethylamine57%

Challenges and Optimization

  • Stereochemical Control: The meso-(1R,5S,6S) configuration requires chiral auxiliaries or asymmetric catalysis .

  • Side Reactions: Competing overalkylation or epimerization necessitates careful temperature and stoichiometric control.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification .

Scalability and Industrial Relevance

Large-scale production (>100 g) employs continuous flow systems to enhance reproducibility. A 2023 pilot study achieved 72% yield using microreactors for the amide coupling step, reducing reaction time from hours to minutes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions can vary, but they often involve the use of solvents such as dichloromethane or ethanol and may require specific temperatures and pH levels.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable component in the development of new chemical entities .

Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and other biomedical applications.

Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its versatility and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key analogs and their structural differences:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (Target) 2-Aminoethyl C₁₂H₂₂N₂O₂ 226.32† Flexible ethylamine chain -
exo-tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Aminomethyl C₁₁H₂₀N₂O₂ 212.29 Shorter, rigid aminomethyl group
rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Amino C₁₀H₁₈N₂O₂ 198.26 Direct amino substitution; stereospecific
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate Oxygen atom (6-oxa) C₉H₁₅NO₃ 185.22 Ether bridge replaces CH₂ group
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Hydroxymethyl C₁₁H₁₉NO₃ 213.27 Polar hydroxymethyl group
AP-09-125 (tert-butyl 6-(4-(2,6-dichlorobenzamido)...-3-carboxylate) Dichlorobenzamide-functionalized C₂₆H₂₈Cl₄N₄O₄ 614.34 Bulky aromatic substituent
tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Expanded bicyclo[4.1.0] system C₁₀H₁₇NO₃ 199.25 Larger ring system (heptane vs. hexane)

Key Observations:

  • Polarity : Hydroxymethyl () and oxa-modified () analogs exhibit increased polarity, likely improving aqueous solubility but reducing membrane permeability.
  • Steric Effects : Bulky substituents, as in AP-09-125 (), may enhance target specificity but complicate synthesis.

Physicochemical Properties

Property Target Compound 6-Oxa Analog () 6-Aminomethyl ()
Molecular Weight 226.32 185.22 212.29
Polar Surface Area High (amine + carbamate) Moderate (ether + carbamate) High (amine + carbamate)
LogP (Predicted) ~1.5 (moderate lipophilicity) ~0.8 (more hydrophilic) ~1.2

Biological Activity

tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known as a derivative of the 3-azabicyclo[3.1.0]hexane class, has garnered attention for its potential biological activities, particularly in the context of opioid receptor interactions and therapeutic applications. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 134677-60-4

Structure-Activity Relationship (SAR)

Research indicates that compounds in the 3-azabicyclo[3.1.0]hexane series exhibit significant binding affinities for μ-opioid receptors, which are crucial for pain modulation and other physiological processes. A study highlighted the development of various analogs, demonstrating that modifications to the lead structure can enhance binding affinity and selectivity towards μ-opioid receptors over δ and κ subtypes .

Biological Activity

The biological activity of this compound primarily revolves around its interaction with opioid receptors:

  • μ-opioid Receptor Ligands : This compound has been identified as a novel achiral μ-opioid receptor ligand, showing potential for treating conditions like pruritus in dogs. The binding affinity was noted to be in the picomolar range, indicating a strong interaction with the receptor .
  • Selectivity : The compound exhibits selectivity for μ receptors compared to δ and κ receptors, which is essential for minimizing side effects commonly associated with non-selective opioid agonists .

Case Studies

Several studies have explored the therapeutic implications of this compound:

  • Study on Pruritus : A specific study evaluated the efficacy of 3-azabicyclo[3.1.0]hexane derivatives in alleviating pruritus in canine patients, demonstrating that these compounds could serve as effective alternatives to traditional opioids with fewer adverse effects .
  • Opioid Receptor Binding Studies : Research conducted on various analogs showed that slight modifications in structure could lead to significant changes in biological activity, emphasizing the importance of SAR in drug design .

Data Table: Summary of Biological Activity

Compound NameBinding Affinity (μM)Receptor SelectivityTherapeutic Application
This compound<0.01μ > δ > κTreatment of pruritus in dogs
Other analogsVariesVariesPain management

Q & A

Q. What are the key synthetic routes and optimization strategies for preparing tert-butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?

The synthesis typically involves functionalization of the bicyclic core via alkylation or amidation. For example, brominated intermediates (e.g., tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate) can undergo nucleophilic substitution with 2-aminoethyl groups under basic conditions . Optimization focuses on:

  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, CH2_2Cl2_2) enhance reactivity .
  • Catalysts : Triethylamine (TEA) or HATU may facilitate coupling steps .
  • Yield : 40–90% yields are achievable with careful purification (e.g., silica chromatography) .

Q. How is the compound purified and characterized post-synthesis?

  • Purification : Flash column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) removes impurities .
  • Characterization :
  • NMR : 1^1H/13^{13}C NMR confirm regiochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, NH2_2 signals at δ ~2.8 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ = 227.3) and purity .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., triclinic crystal systems) .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Sensitive to moisture and heat; degradation occurs via hydrolysis of the tert-butyl ester or oxidation of the aminoethyl group.
  • Storage : Store at –20°C under inert gas (N2_2 or Ar) in sealed vials .

Advanced Research Questions

Q. How does the bicyclic scaffold influence stereochemical outcomes in derivatization reactions?

The rigid 3-azabicyclo[3.1.0]hexane core imposes steric constraints, favoring axial attack in substitution reactions. For example:

  • Epoxidation : Stereoselective ring-opening occurs at the less hindered bridgehead position .
  • Acylation : The aminoethyl group’s orientation affects coupling efficiency with bulky electrophiles (e.g., aryl chlorides) . Computational modeling (DFT) can predict transition-state geometries to rationalize selectivity .

Q. What strategies mitigate epimerization during functionalization of the aminoethyl group?

  • Low-temperature reactions : Conduct acylations or alkylations at 0°C to slow racemization .
  • Protecting groups : Use acid-labile tert-butyloxycarbonyl (Boc) or base-stable Fmoc groups for NH2_2 protection .
  • Chiral auxiliaries : Temporarily introduce directing groups (e.g., Evans oxazolidinones) to enforce retention of configuration .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogues?

  • Core modifications : Replacing the bicyclo[3.1.0]hexane with bicyclo[2.2.1]heptane increases rigidity, altering receptor binding .
  • Side-chain variations : Substituting the aminoethyl group with guanidine or sulfonamide moieties enhances affinity for proteases or kinases .
  • Pharmacophore mapping : Overlay X-ray structures of target complexes (e.g., BET bromodomains) to optimize substituent placement .

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